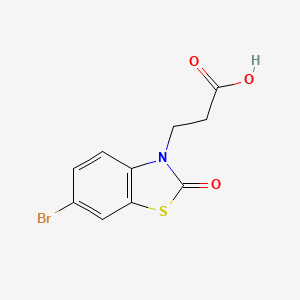

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Description

Historical Context of Benzothiazole Derivatives in Chemical Research

The historical development of benzothiazole chemistry traces back to the pioneering work of August Wilhelm Hofmann in 1879, who first reported 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This foundational research established the groundwork for what would become one of the most significant heterocyclic systems in organic chemistry. The subsequent discovery in 1921 of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber marked the first major industrial application of these compounds, demonstrating their practical utility beyond academic interest. The evolution of benzothiazole chemistry gained significant momentum with the isolation of the parent benzothiazole compound in 1967 from the volatiles of American cranberries Vaccinium macrocarpon, representing the first natural occurrence of this heterocyclic system.

The pharmaceutical importance of benzothiazole derivatives became increasingly apparent throughout the late 20th and early 21st centuries, with extensive research demonstrating their wide spectrum of biological activities. These compounds have been investigated for anti-inflammatory, fungicidal, anti-diabetic, analgesic, anti-microbial, and antitumor properties, establishing benzothiazole as a privileged scaffold in drug discovery. The structural diversity produced by benzothiazole analogs has proven to be a significant asset in the search for new therapeutic medicines, with continuous research and improvements in the field contributing to the dynamic and ever-evolving nature of benzothiazole medicinal chemistry. Modern synthetic advances have enabled the preparation of increasingly complex benzothiazole derivatives, including specialized compounds like this compound, which represent sophisticated examples of structure-activity relationship optimization.

The development of brominated benzothiazole derivatives has emerged as a particularly important area of research, with these compounds serving as versatile chemical handles for downstream cross-coupling reactions and novel probe development. Bromo substituents impart modest steric perturbations to the benzothiazole core while maintaining the fundamental pharmacophoric properties of the heterocyclic system. Research has demonstrated that brominated benzothiazoles can serve as excellent entry points for new probe development, as they can be further modified using traditional cross-coupling reactions such as Stille coupling conditions to install various substituents on the core structure. This synthetic versatility has positioned brominated benzothiazole derivatives, including those with propanoic acid functionalities, as valuable intermediates in the construction of more complex molecular architectures.

Structural Classification and Nomenclature

The compound this compound belongs to the class of organic compounds known as benzothiazoles, which are characterized by containing a benzene ring fused to a thiazole ring. The thiazole component consists of a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom, creating a heterocyclic system with distinctive electronic properties. The systematic nomenclature of this compound reflects its complex structural features: the base benzothiazole core is substituted at the 6-position with a bromo group, contains a carbonyl oxygen at the 2-position creating an oxo functionality, and has a propanoic acid chain attached at the 3-position of the benzothiazole nitrogen.

The molecular structure can be analyzed through its key structural components, beginning with the benzothiazole core which consists of nine coplanar atoms forming the bicyclic system. The heterocyclic core exhibits electron-withdrawing properties due to the thiazole ring, which significantly influences the compound's reactivity and biological activity. The 6-bromo substitution introduces halogen bonding capabilities and provides a site for potential chemical modifications through cross-coupling reactions. The 2-oxo functionality creates a lactam-like structure that can participate in hydrogen bonding interactions and affects the electronic distribution throughout the molecule. The propanoic acid chain at the 3-position provides carboxylic acid functionality, contributing to the compound's solubility properties and potential for ionic interactions.

Table 1: Structural Properties of this compound

The stereochemical considerations of this compound involve the sp² hybridization of the benzothiazole core, which maintains planarity throughout the bicyclic system. The propanoic acid chain introduces conformational flexibility, allowing for multiple rotational conformers around the carbon-carbon and carbon-nitrogen bonds. The 6-bromo substitution pattern places the halogen atom in a position that can influence both the electronic properties of the aromatic system and the spatial requirements for molecular recognition events. This substitution pattern has been shown to be particularly important in benzothiazole derivatives used for biological applications, as it can modulate binding affinity and selectivity for various molecular targets.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to represent broader principles of heterocyclic design and functionality. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, play crucial roles in medicinal chemistry due to their ability to mimic natural biological molecules and interact with biological targets. The benzothiazole core represents a conjugated sp²-hybridized bicyclic 10π electron heteroaromatic system, which provides exceptional stability and electronic properties suitable for various chemical transformations. This electronic configuration enables the compound to participate in a wide range of chemical reactions while maintaining structural integrity under diverse reaction conditions.

The incorporation of multiple functional groups within a single benzothiazole scaffold demonstrates the principle of molecular hybridization in drug design, where different pharmacophoric elements are combined to achieve enhanced or novel biological activities. The bromo substituent serves as both an electronic modulator and a synthetic handle, while the oxo functionality provides hydrogen bonding capabilities and influences the compound's lipophilicity. The propanoic acid chain contributes to aqueous solubility and provides opportunities for conjugation with other molecules or incorporation into larger molecular frameworks. This multifunctional design approach represents a well-established strategy in heterocyclic chemistry for creating compounds with tailored properties.

Table 2: Comparative Analysis of Benzothiazole Derivative Properties

The synthetic accessibility of benzothiazole derivatives through various methodologies contributes significantly to their importance in heterocyclic chemistry. Modern synthetic approaches include condensation reactions between 2-aminothiophenol and aldehydes, oxidative cyclizations, and metal-catalyzed coupling reactions. The versatility of these synthetic methods allows for the preparation of diverse substitution patterns and functional group combinations, enabling systematic structure-activity relationship studies. The development of efficient synthetic routes to compounds like this compound represents the culmination of decades of methodological advancement in heterocyclic synthesis.

The role of benzothiazole derivatives in contemporary chemical research extends to their use as molecular probes, synthetic intermediates, and lead compounds for drug discovery. The electronic properties of the benzothiazole core, combined with appropriate substitution patterns, enable these compounds to interact selectively with various biological targets including enzymes, receptors, and nucleic acids. Research has demonstrated that benzothiazole derivatives exhibit remarkable structural diversity coupled with broad spectrum pharmacological activities, positioning them as crucial players in drug discovery and development. The ongoing research efforts in benzothiazole chemistry, exemplified by compounds such as this compound, continue to contribute to advancements in both synthetic methodology and therapeutic applications.

Properties

IUPAC Name |

3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3S/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAISFNQNSIVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(6-Bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies.

- Molecular Formula: C₁₀H₈BrNO₃S

- CAS Number: 1192805-99-4

- Molecular Weight: 288.14 g/mol

- Structure: Contains a benzothiazole moiety, which is known for its diverse biological activities.

Antioxidant Properties

Benzothiazole derivatives have been studied for their antioxidant capabilities. The compound's structure suggests it may interact with oxidative stress pathways, potentially modulating the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. Inhibition of the Nrf2-Keap1 interaction has been linked to various therapeutic applications, including treatments for metabolic and autoimmune disorders .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzothiazole compounds, demonstrating their effectiveness against a range of bacterial strains. The presence of the bromo substituent in this compound may enhance its activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

There is emerging evidence suggesting that compounds with benzothiazole structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells. Specific studies have shown that modifications in the benzothiazole ring can lead to increased cytotoxicity against various cancer cell lines .

Case Studies

- Antioxidant Activity Evaluation : A study investigated the antioxidant activity of several benzothiazole derivatives, including this compound. Results indicated significant inhibition of reactive oxygen species (ROS) production in cultured cells, suggesting a protective effect against oxidative damage.

- Antimicrobial Testing : In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound in antimicrobial drug development .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Benzothiazole Ring : Using 2-aminobenzenethiol and appropriate aldehydes under acidic conditions.

- Bromination : Introduction of the bromine atom at the 6-position using brominating agents.

- Carboxylic Acid Formation : Alkylation with propanoic acid derivatives to yield the final product.

Scientific Research Applications

Medicinal Chemistry

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid has shown promise in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with specific signaling pathways. The bromine atom may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Biochemical Research

The compound is utilized as a reagent in proteomics research, where it aids in the study of protein interactions and functions. Its ability to form stable complexes with proteins makes it a valuable tool for understanding biochemical pathways.

Application Example: Enzyme Inhibition

Inhibitors derived from benzothiazole structures have been studied for their ability to inhibit enzymes involved in various diseases. For example, the compound may serve as a lead structure for developing inhibitors targeting specific proteases implicated in cancer progression .

Materials Science

In materials science, this compound can be incorporated into polymer matrices to enhance their properties.

Research Insight: Polymer Composites

Studies have demonstrated that incorporating benzothiazole derivatives into polymer composites can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic and structural applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Key Observations:

Benzotriazinone derivatives (e.g., QZ-9573) introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities .

Substituent Effects: Bromo (Br): Enhances lipophilicity and steric bulk compared to hydrogen or nitro (NO₂) groups, possibly improving blood-brain barrier penetration in neurodegenerative applications . Nitro (NO₂): Increases molecular polarity and may influence redox activity .

Acid Chain Modifications: Propanoic acid chains (vs. acetic or butanoic) balance solubility and membrane permeability. Shorter chains (acetic) reduce steric hindrance, while longer chains (butanoic) may enhance protein interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity: Bromo-substituted benzothiazolone exhibits higher LogP than non-halogenated analogues, favoring passive diffusion in biological systems.

- Solubility : Nitro and benzoyl substituents reduce aqueous solubility due to increased molecular rigidity and polarity .

Crystallographic and Computational Insights

- Crystal Structures : While the target compound’s structure is unreported, analogues like 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid crystallize in orthorhombic systems (space group Pbca), with hydrogen-bonding networks stabilizing the lattice .

- In Silico Studies : Molecular docking suggests benzothiazolone derivatives interact with MT-3 via hydrophobic pockets and hydrogen bonds, with bromo substituents occupying key van der Waals contact regions .

Preparation Methods

Synthesis of the Benzothiazole Core

Step 1: Bromination of 2-aminothiophenol

- Starting from 2-aminothiophenol, bromination is performed using bromine or N-bromosuccinimide to selectively introduce a bromo group at the 6-position.

Step 2: Cyclization to Form Benzothiazole

- The brominated 2-aminothiophenol is condensed with a suitable carbonyl compound (commonly a carboxylic acid derivative such as chloroacetic acid or its esters) under acidic or basic conditions to yield the 6-bromo-2-oxo-1,3-benzothiazole core.

Introduction of the Propanoic Acid Side Chain

Step 3: Alkylation at the 3-Position

- The 6-bromo-2-oxo-1,3-benzothiazole is reacted with a haloalkanoic acid (such as 3-bromopropanoic acid) or its ester in the presence of a base (e.g., potassium carbonate) to introduce the propanoic acid side chain at the 3-position via nucleophilic substitution.

Step 4: Hydrolysis (if required)

- If an ester is used in the alkylation step, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or by chromatographic techniques to afford analytically pure this compound.

Data Table: Representative Preparation Method

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-aminothiophenol, Br₂ or NBS | Bromination at 6-position | Controlled temperature, inert atm. |

| 2 | Brominated 2-aminothiophenol, chloroacetic acid, acid/base | Cyclization to benzothiazole core | Reflux, aqueous or organic solvent |

| 3 | 6-bromo-2-oxo-1,3-benzothiazole, 3-bromopropanoic acid (or ester), K₂CO₃ | Alkylation at 3-position | DMF or DMSO as solvent |

| 4 | Acid or base, water | Hydrolysis of ester to acid (if needed) | Reflux |

| 5 | Recrystallization solvent | Purification | Ethanol or ethyl acetate |

Research Findings and Notes

- The benzothiazole ring system is robust and amenable to various substitution patterns, allowing selective functionalization at the 6-position (bromination) and 3-position (alkylation).

- The use of N-bromosuccinimide (NBS) for bromination provides better selectivity and milder conditions compared to elemental bromine.

- Alkylation at the 3-position of benzothiazoles is facilitated by the electron-withdrawing nature of the 2-oxo group, which activates the 3-position toward nucleophilic substitution.

- Hydrolysis of esters to carboxylic acids is typically efficient under reflux with aqueous acid or base.

- Purification by recrystallization or chromatography is essential for removing side products and unreacted starting materials.

Comparative Analysis with Closely Related Compounds

To illustrate the preparation method's specificity, a comparison with the unsubstituted analog (3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid) is presented:

| Compound Name | Key Difference in Synthesis | Reference Step |

|---|---|---|

| This compound | Bromination at 6-position before cyclization | Step 1 |

| 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | No bromination required | Step 2 onward |

Q & A

Q. What are the common synthetic routes for 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Bromination : Introducing the bromo substituent at the 6-position of the benzothiazole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

- Condensation : Reacting the brominated benzothiazole precursor with a propanoic acid derivative (e.g., via nucleophilic substitution or coupling reactions).

- Cyclization : Acid- or base-mediated cyclization to form the 2-oxo-1,3-benzothiazole scaffold.

Q. Key Considerations :

- Reaction conditions (temperature, solvent) significantly impact yield. For example, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized using spectroscopic and analytical methods?

Spectroscopic Characterization :

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the propanoic acid chain shows characteristic signals at δ ~2.5–3.5 ppm (CH) and δ ~12–13 ppm (COOH) .

- IR : Strong absorption bands at ~1700–1750 cm confirm the carbonyl (C=O) groups in the benzothiazole and propanoic acid moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrNOS).

Q. Analytical Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Diffraction | Orthorhombic crystal system (Pbca space group) | |

| Elemental Analysis | Confirms C, H, N, S, and Br composition |

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated benzothiazole derivatives?

- Refinement Tools : Use SHELX-2018 for structure refinement. For example, SHELXL refines atomic displacement parameters (ADPs) and resolves disorder in the bromine substituent .

- Validation Software : Tools like PLATON check for missed symmetry or twinning. In one study, the title compound’s crystal structure (a = 11.4248 Å, b = 8.9155 Å, c = 27.6280 Å) was validated using X-RED32 for absorption corrections .

- Case Study : A 2010 study resolved discrepancies in a chlorinated analog by comparing multiple datasets and refining hydrogen-bonding networks (O–H···O and C–H···π interactions) .

Q. What methodologies are employed to study the compound’s interaction with biological targets?

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity. For example, bromine enhances binding to enzymes like cyclooxygenase-2 (COX-2) due to hydrophobic interactions .

- Enzyme Assays : In vitro assays (e.g., fluorescence polarization) measure inhibition constants (K) using purified proteins.

- Molecular Docking : Software like AutoDock Vina predicts binding poses in active sites. A dichloro analog showed a docking score of −8.2 kcal/mol against a kinase target .

Q. How can experimental design optimize the compound’s reactivity under varying conditions?

-

Reaction Optimization :

- pH Dependence : The propanoic acid group’s reactivity (e.g., esterification) is pH-sensitive. Reactions in acidic media (pH 2–4) favor carboxylate activation .

- Temperature Effects : Higher temperatures (80–100°C) accelerate cyclization but may degrade brominated intermediates .

-

Mechanistic Probes :

- Isotopic labeling (O) tracks oxygen incorporation during oxidation steps.

- Kinetic studies (e.g., pseudo-first-order conditions) identify rate-determining steps in bromination .

Q. Table 1: Crystallographic Parameters for a Related Compound

| Parameter | Value | Source |

|---|---|---|

| Space Group | Pbca | |

| a, b, c (Å) | 11.4248, 8.9155, 27.6280 | |

| Z | 8 | |

| R-factor | 0.033 |

Q. Table 2: Key NMR Shifts for a Thiazole Analog

| Group | H NMR (δ, ppm) | C NMR (δ, ppm) | Source |

|---|---|---|---|

| Propanoic Acid | 2.65 (t), 3.20 (t) | 34.5, 42.1 | |

| Benzothiazole Ring | 7.35–8.10 (m) | 120–150 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.